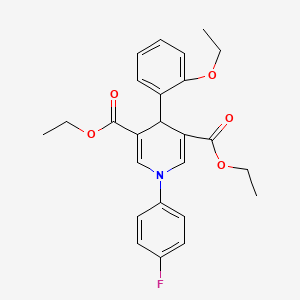![molecular formula C24H25NO3 B3438634 N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3438634.png)
N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Overview
Description
N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to a phenyl ring. This particular compound features a methoxy group on the phenyl ring and a phenoxy group attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and 4-(2-phenylpropan-2-yl)phenol.
Formation of Acetamide: The 3-methoxyaniline is reacted with acetic anhydride to form N-(3-methoxyphenyl)acetamide.
Etherification: The N-(3-methoxyphenyl)acetamide is then reacted with 4-(2-phenylpropan-2-yl)phenol in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used.
Major Products
Oxidation: Formation of N-(3-hydroxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
- N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]ethylamine
- N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]propionamide
Uniqueness
N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is unique due to the presence of both a methoxy group and a phenoxy group, which may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-24(2,18-8-5-4-6-9-18)19-12-14-21(15-13-19)28-17-23(26)25-20-10-7-11-22(16-20)27-3/h4-16H,17H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCZODNVHQLLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-BENZOYLPIPERAZIN-1-YL)-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B3438552.png)
![ETHYL 4-METHYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-5-(PIPERIDINE-1-CARBONYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B3438554.png)

amino]propyl}-4-phenyl-2-pyrrolidinone oxalate](/img/structure/B3438571.png)
![Ethyl 7-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B3438572.png)
![2,4-DIMETHYL 5-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B3438585.png)
![2-(2-Chlorophenyl)-3',6'-bis(diethylamino)spiro[1h-isoindole-1,9'-[9h]xanthene]-3(2h)-one](/img/structure/B3438600.png)
![ETHYL 4-[(1Z)-1,2-DIBROMOETHENYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B3438604.png)

![ethyl 4-{[N-(4-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3438618.png)
![N-(5-CHLORO-2-PYRIDYL)-3-[(DIETHYLAMINO)SULFONYL]-4-METHYLBENZAMIDE](/img/structure/B3438627.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide](/img/structure/B3438635.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3438643.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3438650.png)
